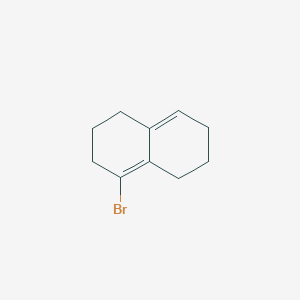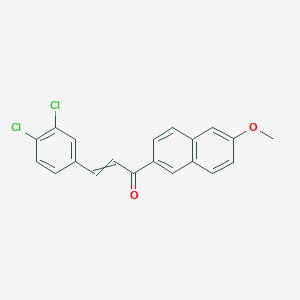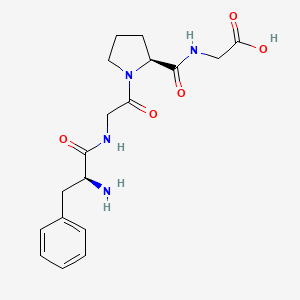
Glycine, L-phenylalanylglycyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, L-phenylalanylglycyl-L-prolyl- is a synthetic peptide composed of glycine, L-phenylalanine, glycine, and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-phenylalanylglycyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for the addition of glycine and L-proline.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Glycine, L-phenylalanylglycyl-L-prolyl- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycine, L-phenylalanylglycyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s functionality.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various alkylating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can lead to the formation of hydroxyphenylalanine derivatives.
Aplicaciones Científicas De Investigación
Glycine, L-phenylalanylglycyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel biomaterials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Glycine, L-phenylalanylglycyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and function.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Prolyl-Glycyl-Proline: Known for its anti-inflammatory effects.
L-phenylalanylglycyl-glycine: Studied for its role in cellular metabolism.
Uniqueness
Glycine, L-phenylalanylglycyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its combination of glycine, L-phenylalanine, glycine, and L-proline allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
165745-00-6 |
|---|---|
Fórmula molecular |
C18H24N4O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H24N4O5/c19-13(9-12-5-2-1-3-6-12)17(26)20-10-15(23)22-8-4-7-14(22)18(27)21-11-16(24)25/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,26)(H,21,27)(H,24,25)/t13-,14-/m0/s1 |
Clave InChI |
AORFXENJGAFNRQ-KBPBESRZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)
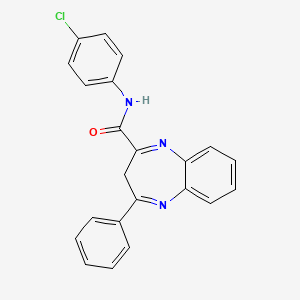
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)

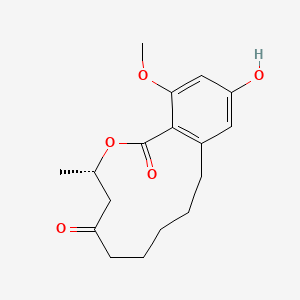
![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)

